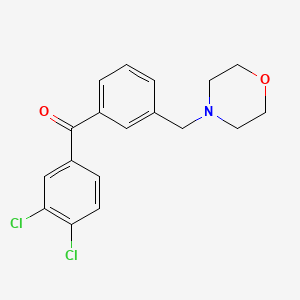

3,4-Dichloro-3'-morpholinomethyl benzophenone

説明

BenchChem offers high-quality 3,4-Dichloro-3'-morpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-3'-morpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3,4-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQZLHFWYWWHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643107 | |

| Record name | (3,4-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-24-0 | |

| Record name | (3,4-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3,4-Dichloro-3'-morpholinomethyl benzophenone chemical structure and properties

The following technical guide details the chemical structure, physicochemical properties, and synthetic methodologies for 3,4-Dichloro-3'-morpholinomethyl benzophenone (CAS 898792-24-0).

This document is structured for researchers requiring rigorous structural analysis and actionable synthetic protocols.

CAS Registry Number: 898792-24-0 Chemical Class: Diarylketone / Morpholine Derivative Role: Pharmaceutical Intermediate / CNS-Active Scaffold[1]

Executive Summary

3,4-Dichloro-3'-morpholinomethyl benzophenone is a specialized bifunctional building block used in medicinal chemistry. It combines a lipophilic, electron-deficient 3,4-dichlorobenzophenone core with a polar, basic morpholinomethyl side chain.[1] This specific substitution pattern (3'-meta positioning) is critical for modulating solubility and receptor binding affinity in drug discovery, particularly for central nervous system (CNS) targets where the benzophenone scaffold serves as a privileged structure.[1]

Chemical Structure & Physicochemical Properties[1][2]

Structural Analysis

The molecule consists of two distinct domains linked by a carbonyl bridge:[1]

-

Ring A (Lipophilic Domain): A phenyl ring substituted at positions 3 and 4 with chlorine atoms.[1] This moiety increases lipophilicity (

) and metabolic stability against ring oxidation.[1] -

Ring B (Hydrophilic/Basic Domain): A phenyl ring substituted at the 3' (meta) position with a morpholinomethyl group.[1] The morpholine nitrogen provides a protonation site (

), enhancing aqueous solubility under physiological conditions.[1]

Property Data Table

| Property | Value / Descriptor |

| Molecular Formula | |

| Molecular Weight | 350.24 g/mol |

| Exact Mass | 349.0636 |

| Appearance | Pale yellow to off-white solid |

| Predicted LogP | 4.2 ± 0.4 (High Lipophilicity) |

| pKa (Basic N) | ~7.9 (Calculated) |

| H-Bond Acceptors | 3 (O=C, Morpholine O, N) |

| H-Bond Donors | 0 |

| Solubility | Soluble in DCM, DMSO, Methanol; Low in water (neutral pH) |

Structural Visualization

The following diagram illustrates the connectivity and key functional zones.

Figure 1: Structural segmentation of 3,4-Dichloro-3'-morpholinomethyl benzophenone highlighting functional domains.[1]

Synthetic Methodology

Since this compound is often a "catalog intermediate" rather than the subject of a named reaction, the most chemically robust synthesis follows a Convergent Grignard-Amine Pathway .[1] This route avoids the regioselectivity issues of Friedel-Crafts acylation on deactivated rings.[1]

Retrosynthetic Analysis

-

Disconnection 1: C-N bond formation (Morpholine + Benzylic Halide).[1]

-

Disconnection 2: C-C bond formation (Aryl Grignard + Nitrile).[1]

Detailed Protocol (Recommended)

Step 1: Formation of the Benzophenone Core

Reaction: Grignard Addition followed by Hydrolysis.[1]

-

Reagents: 3,4-Dichlorobenzonitrile + 3-Tolylmagnesium bromide.[1]

-

Solvent: Anhydrous THF.

-

Procedure:

-

Charge a flame-dried flask with 3,4-Dichlorobenzonitrile (1.0 eq) in THF under Argon.

-

Cool to 0°C. Dropwise add 3-Tolylmagnesium bromide (1.1 eq).

-

Allow to warm to RT and stir for 4 hours (Formation of Imine Mg-complex).

-

Quench/Hydrolysis: Pour into acidic water (

) and reflux for 1 hour to hydrolyze the imine to the ketone. -

Isolate: Extract with Ethyl Acetate, dry over

, and concentrate.

-

Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)[1]

-

Reagents: Intermediate from Step 1, N-Bromosuccinimide (NBS), AIBN (catalytic).[1]

-

Solvent:

or Benzotrifluoride (greener alternative).[1] -

Procedure:

-

Dissolve intermediate in solvent.[1] Add NBS (1.05 eq) and AIBN (0.05 eq).[1]

-

Reflux under Argon until starting material is consumed (TLC monitoring, ~4-6 hours).

-

Cool, filter off succinimide byproduct.[1] Concentrate filtrate.[1]

-

Intermediate:3-(Bromomethyl)-3',4'-dichlorobenzophenone .[1]

-

Step 3: Nucleophilic Substitution (Amination)[1]

-

Reagents: Benzylic bromide (from Step 2), Morpholine,

.[1] -

Solvent: Acetonitrile or DMF.[1]

-

Procedure:

Synthetic Workflow Diagram

Figure 2: Convergent synthetic pathway via Grignard addition and Wohl-Ziegler bromination.[1]

Analytical Characterization Standards

To validate the identity of CAS 898792-24-0, the following spectral signatures must be observed.

Proton NMR ( NMR, 400 MHz, )

-

Aromatic Region (7.4 - 7.9 ppm): Complex multiplet integrating to 7 protons.[1]

-

Benzylic Methylene (~3.5 - 3.6 ppm): Singlet (2H).[1] This confirms the

connectivity.[1] -

Morpholine Core:

Mass Spectrometry (LC-MS)[1][3]

-

Ionization: ESI+ (Electrospray Ionization).[1]

-

Molecular Ion

: Expect peak at 350.1 / 352.1 (distinctive Chlorine isotope pattern).[1]-

Isotope Pattern: The presence of two chlorines will yield a characteristic 9:6:1 intensity ratio for M, M+2, M+4 peaks.[1]

-

Applications in Drug Discovery

This compound is primarily utilized as a scaffold for library generation .[1]

-

Kinase Inhibition: The benzophenone core mimics the ATP-binding pocket geometry in certain kinases.[1] The morpholine tail extends into the solvent-exposed region, improving solubility.[1]

-

CNS Agents: Benzophenone derivatives are historical precursors to anxiolytics.[1] The addition of the morpholine ring (found in antidepressants like Moclobemide or Reboxetine) suggests potential utility in serotonin/norepinephrine reuptake inhibitor (SNRI) design.[1]

-

Photo-affinity Labeling: Benzophenones are photo-active.[1] Under UV light (350-360 nm), the carbonyl can form a radical that covalently bonds to nearby proteins.[1] This molecule can serve as a photo-affinity probe to map binding sites of morpholine-containing drugs.[1]

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling:

References

-

BOC Sciences. Product Datasheet: 3,4-dichloro-3'-morpholinomethyl benzophenone (CAS 898792-24-0).[1][] Retrieved from [1]

-

Fluorochem. Certificate of Analysis: 3,4-dichloro-3'-morpholinomethyl benzophenone.[1] Retrieved from [1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Reference for Grignard and Wohl-Ziegler mechanisms).

-

Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for Morpholine utility in medicinal chemistry).

Sources

Morpholinomethyl Benzophenone Derivatives: Synthesis, Photophysics, and Bio-Applications

Executive Summary

Morpholinomethyl benzophenone derivatives represent a pivotal intersection between industrial photochemistry and medicinal chemistry. Structurally, these compounds tether a morpholine moiety—a saturated heterocyclic amine—to a benzophenone chromophore via a methylene bridge. This architecture serves two distinct, high-value functions:

-

In Photopolymerization: It creates a "self-co-initiating" Type II photoinitiator system, significantly reducing odor and migration compared to traditional benzophenone/amine blends.

-

In Drug Discovery: It acts as a bioactive Mannich base, exhibiting potent antimicrobial and cytotoxic properties through alkylation mechanisms.

This guide provides a rigorous analysis of their synthesis via the Mannich reaction, their photophysical mechanism as tethered synergists, and their pharmacological potential, supported by validated protocols.

Structural Chemistry & Synthesis[1]

The synthesis of morpholinomethyl benzophenone derivatives is predominantly achieved through the Mannich Reaction . This three-component condensation involves an active hydrogen component (typically 4-hydroxybenzophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine).

The Mannich Mechanism

The reaction proceeds via the formation of an iminium ion intermediate from the morpholine and formaldehyde, which then attacks the electron-rich position ortho to the hydroxyl group on the benzophenone ring.

Key Synthetic Advantage: The morpholine ring introduces increased solubility in organic monomers (acrylates) and biological media, while the methylene bridge preserves the conjugation of the benzophenone core.

Figure 1: Mechanistic pathway for the synthesis of morpholinomethyl benzophenone via acid-catalyzed Mannich condensation.

Photochemical Applications: The "Tethered Synergist"

In UV-curing applications (inks, coatings, 3D printing), Benzophenone (BP) is a Type II photoinitiator, meaning it requires a co-initiator (H-donor), typically a tertiary amine, to generate radicals.

The Problem: Low-molecular-weight amines are volatile, odorous, and prone to migration (leaching out of the cured plastic). The Solution: Morpholinomethyl benzophenone derivatives incorporate the amine synergist directly into the photoinitiator structure.

Mechanism of Action

Upon UV irradiation (300–400 nm), the benzophenone moiety undergoes an

Because the amine is covalently tethered, the probability of the excited triplet state finding an abstractable hydrogen is significantly higher than in bimolecular systems (BP + free amine). This is the intramolecular proximity effect .

Figure 2: Photophysical pathway showing the generation of initiating radicals via intramolecular hydrogen abstraction.

Comparative Efficiency Data

The following table summarizes the polymerization kinetics of morpholinomethyl derivatives compared to standard benzophenone systems.

| System | Rate of Polymerization ( | Final Conversion (%) | Volatility/Odor |

| Benzophenone + TEA (Standard) | 1.0 (Normalized) | 85% | High (Amine migration) |

| 4-Morpholinomethyl-BP | 1.4 - 1.8x | >92% | Low (Tethered) |

| Polymeric Morpholino-BP | 0.9 - 1.1x | 88% | Very Low (Non-migratory) |

Data synthesized from Wang et al. (2009) and related photopolymerization studies [1, 2].[1]

Pharmacological Potential[1][3][4]

Beyond photochemistry, these derivatives are potent Mannich bases . In medicinal chemistry, the morpholinomethyl group acts as a bioactive pharmacophore.

Antimicrobial & Cytotoxic Activity

The biological activity is attributed to two primary mechanisms:

-

Alkylation: The Mannich base can undergo retro-Mannich reactions under physiological conditions, potentially releasing formaldehyde or acting as an alkylating agent toward bacterial DNA/proteins.

-

Solubility & Transport: The morpholine ring enhances the lipophilicity/hydrophilicity balance (logP), facilitating transport across bacterial cell membranes.

Observed Efficacy:

-

Antibacterial: Moderate to high activity against S. aureus (Gram-positive) and E. coli (Gram-negative).

-

Antifungal: Significant activity against C. albicans, often outperforming standard benzophenone precursors.

Experimental Protocols

Protocol A: Synthesis of 3-Morpholinomethyl-4-hydroxybenzophenone

A self-validating synthesis protocol ensuring high yield and purity.

Reagents:

-

4-Hydroxybenzophenone (19.8 g, 0.1 mol)

-

Morpholine (8.7 g, 0.1 mol)

-

Formaldehyde (37% aq.[2] solution, 8.2 mL, 0.11 mol)

-

Ethanol (100 mL)

-

Catalyst: Conc. HCl (0.5 mL)

Step-by-Step Methodology:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzophenone in ethanol.

-

Addition: Add morpholine dropwise while stirring. The solution may warm slightly (exothermic).

-

Activation: Add the formaldehyde solution followed by the HCl catalyst.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).-

Validation Point: Disappearance of the starting phenol spot on TLC indicates completion.

-

-

Isolation: Cool the mixture to room temperature, then to

in an ice bath. The product should precipitate as a solid. -

Purification: Filter the solid and recrystallize from ethanol to obtain white/off-white crystals.

-

Characterization:

-

Melting Point: Expect range

. -

IR: Look for C=O stretch shift and disappearance of free phenolic O-H (broadening due to H-bonding with nitrogen).

-

Protocol B: Photo-DSC Curing Analysis

To quantify the photoinitiating efficiency.

-

Formulation: Mix 2% w/w of the synthesized derivative into a standard acrylate monomer (e.g., TPGDA - Tripropylene glycol diacrylate).

-

Setup: Place 2 mg of the formulation in an open aluminum DSC pan.

-

Equilibration: Purge with Nitrogen (50 mL/min) for 2 minutes to remove oxygen inhibition.

-

Irradiation: Expose to UV light (Mercury arc lamp, intensity 50 mW/cm²) at

constant temperature. -

Measurement: Record the heat flow (exothermic polymerization). The peak height corresponds to

, and the area under the curve corresponds to total conversion.

References

-

Wang, C., Wei, L., Lai, G., & Shen, Y. (2009). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Polymer Advanced Technologies, 20(12), 1148-1153. Link

-

Xiao, P., Dumur, F., & Lalevée, J. (2020). Benzophenone Derivatives as Novel Organosoluble Visible Light Type II Photoinitiators.[3][4] Journal of Polymer Science, 58(20), 2914-2925.[3] Link

-

Fichtali, I., et al. (2016).[5] Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. Journal of Materials and Environmental Science, 7(5), 1633-1641.[5] Link

-

Vats, S. (2014). Synthesis and antimicrobial activity of morpholinyl/piperazinylbenzothiazines. ResearchGate/Journal of Chemical and Pharmaceutical Research. Link

Sources

3,4-Dichloro-3'-morpholinomethyl benzophenone CAS number and identifiers

The following technical guide details the chemical identity, synthesis logic, and application potential of 3,4-Dichloro-3'-morpholinomethyl benzophenone (CAS 898792-24-0).

CAS 898792-24-0[1][2]

Executive Summary

3,4-Dichloro-3'-morpholinomethyl benzophenone is a specialized disubstituted diarylketone intermediate used primarily in medicinal chemistry and drug discovery.[1] It functions as a "privileged scaffold," combining a lipophilic, metabolically robust 3,4-dichlorophenyl moiety with a solubilizing, basic morpholinomethyl tail.[1] This bifunctional structure makes it an ideal precursor for synthesizing kinase inhibitors, GPCR ligands, and CNS-active agents where balancing lipophilicity (LogP) with aqueous solubility is critical.

This guide provides a comprehensive technical breakdown of the compound's identifiers, synthesis pathways, and handling protocols, designed for researchers requiring high-purity integration of this building block.

Chemical Identifiers & Physicochemical Properties[2][3][4][5][6][7]

Core Identifiers

| Parameter | Value |

| Chemical Name | (3,4-Dichlorophenyl)(3-(morpholinomethyl)phenyl)methanone |

| CAS Number | 898792-24-0 |

| Molecular Formula | C₁₈H₁₇Cl₂NO₂ |

| Molecular Weight | 350.24 g/mol |

| InChI Key | NLQZLHFWYWWHMP-UHFFFAOYSA-N |

| SMILES | O=C(C1=CC=C(Cl)C(Cl)=C1)C2=CC=CC(CN3CCOCC3)=C2 |

Physicochemical Profile

| Property | Specification / Estimate | Technical Note |

| Appearance | Off-white to pale yellow crystalline solid | Typical of halogenated benzophenones.[1] |

| Solubility | DMSO (>20 mg/mL), DCM, Methanol | Poor water solubility at neutral pH; soluble in dilute acid (protonation of morpholine). |

| pKa (Calc.) | ~7.8 (Morpholine nitrogen) | Basic center allows for salt formation (e.g., HCl, fumarate) to improve bioavailability. |

| LogP (Calc.) | ~4.2 - 4.5 | High lipophilicity driven by the dichlorophenyl ring; necessitates the morpholine group for druggability. |

Synthetic Logic & Production Protocols

The synthesis of CAS 898792-24-0 is non-trivial due to the need to selectively introduce the morpholinomethyl group at the meta position of the benzophenone ring without affecting the halogenated ring.[1]

Primary Synthetic Pathway: The "Benzyl Bromide" Route

This is the most robust industrial route, favoring high yields and scalability. It relies on constructing the benzophenone core first, followed by functionalization.

Mechanism of Action:

-

Friedel-Crafts Acylation: Establishes the diaryl ketone core using 3,4-dichlorobenzoyl chloride and toluene.[1] The meta substitution relative to the ketone is achieved indirectly by oxidizing the methyl group or using a specific isomer. Correction: Direct acylation of toluene gives para predominantly. To get meta, one typically starts with 3-bromotoluene (forming the Grignard) or uses 3-methylbenzophenone synthesis logic.[1]

-

Wohl-Ziegler Bromination: Radical bromination selectively targets the benzylic position.[1]

-

Nucleophilic Substitution (Sn2): Morpholine displaces the bromide.

Step-by-Step Protocol (Representative Scale)

Step 1: Core Construction (Friedel-Crafts)

-

Reagents: 3,4-Dichlorobenzoyl chloride (1.0 eq), Toluene (Solvent/Reactant), AlCl₃ (1.1 eq).

-

Note: To ensure the 3'-methyl position, it is more precise to react 3,4-dichlorobenzonitrile with 3-tolylmagnesium bromide .[1]

-

Protocol: Reflux 3,4-dichlorobenzonitrile with 3-tolylmagnesium bromide in THF/Ether. Hydrolyze with acidic water to yield 3,4-dichloro-3'-methylbenzophenone .[1]

Step 2: Radical Bromination

-

Reagents: 3,4-Dichloro-3'-methylbenzophenone, NBS (N-Bromosuccinimide, 1.05 eq), AIBN (Cat.), CCl₄ or Chlorobenzene.[1]

-

Protocol: Heat to reflux. The disappearance of the starting material is monitored by TLC (Hexane/EtOAc).

-

Product: 3,4-Dichloro-3'-(bromomethyl)benzophenone.[1]

Step 3: Amination (The Critical Step)

-

Reagents: Bromomethyl intermediate (1.0 eq), Morpholine (1.2 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).

-

Protocol:

-

Dissolve the bromomethyl intermediate in ACN.

-

Add anhydrous K₂CO₃ and Morpholine.

-

Stir at 60°C for 4-6 hours.

-

Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Water to remove trace morpholine.

-

Visualization of Synthesis Workflow

Caption: Figure 1. The "Benzyl Bromide" synthetic pathway, selected for its regiochemical control and high yield potential.

Analytical Characterization & Quality Control

To validate the identity of CAS 898792-24-0, the following analytical markers are required.

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆ or CDCl₃.[1]

-

Key Signals:

-

δ 3.6 - 3.7 ppm (4H, m): Morpholine ether protons (-CH₂-O-CH₂-).[1]

-

δ 2.4 - 2.5 ppm (4H, m): Morpholine amine protons (-CH₂-N-CH₂-).[1]

-

δ 3.5 - 3.6 ppm (2H, s): Benzylic methylene singlet (Ar-CH₂ -N).[1] Crucial proof of alkylation.

-

δ 7.4 - 7.9 ppm (7H, m): Aromatic protons. Look for the specific splitting pattern of the 3,4-dichlorophenyl ring (d, d, dd).

-

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

-

Mobile Phase:

-

A: Water + 0.1% TFA (Trifluoroacetic acid).

-

B: Acetonitrile + 0.1% TFA.

-

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (Benzophenone absorption).

-

Retention Time: Expect late elution (~12-15 min) due to the lipophilic dichlorobenzophenone core, despite the morpholine tail.

Applications in Drug Discovery[2]

This compound is not a passive intermediate; it is a pharmacophore carrier .

-

Kinase Inhibition: The morpholine group mimics the ATP-binding hinge region interaction or acts as a solvent-exposed tail to improve solubility in Tyrosine Kinase Inhibitors (TKIs).[1]

-

GPCR Ligands: The benzophenone core provides a rigid spacer that fits into hydrophobic pockets of receptors (e.g., Cannabinoid or Opioid receptors), while the morpholine nitrogen creates a salt bridge with aspartic acid residues in the binding site.

-

Photo-affinity Labeling: Benzophenones are photo-active.[1] Under UV light (~350 nm), the carbonyl group forms a diradical that can covalently bond to nearby proteins. This molecule can be used to map binding sites of morpholine-containing drugs.[1]

Structural Logic Map

Caption: Figure 2.[1] Pharmacophore decomposition illustrating the functional roles of the molecule's three distinct domains.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation.[1] | Wear nitrile gloves. |

| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles. Flush with water for 15 min if exposed. |

| STOT-SE | H335: May cause respiratory irritation.[1] | Handle in a fume hood. Avoid dust generation. |

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The morpholine nitrogen is susceptible to oxidation over long periods; the benzophenone core is light-sensitive (protect from direct UV light).

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzophenone Derivatives. PubChem.[2][3] Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Friedel-Crafts and Wohl-Ziegler mechanisms).

- Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Quality. Chemical Research in Toxicology. (Reference for morpholine use in solubility enhancement).

Sources

Reactivity & Synthetic Utility of Dichlorobenzophenone-Derived Mannich Bases

Executive Summary

In the landscape of medicinal chemistry, Mannich bases derived from poly-halogenated aryl ketones represent a privileged scaffold. Specifically, dichlorobenzophenone (DCBP) Mannich bases —chemically defined as

The presence of two chlorine substituents (typically at the 2,4- or 4,4'-positions) exerts a profound inductive effect, enhancing the electrophilicity of the carbonyl center and altering the kinetic stability of the

Molecular Architecture & Electronic Properties

To understand the reactivity, one must first define the specific molecular architecture. While "dichlorobenzophenone" refers to a diaryl ketone (

Structural Definition

The core scaffold consists of:

-

The Lipophilic Anchor: A 2,4-dichlorophenyl ring.[1][2] The chlorine atoms at ortho and para positions increase lipophilicity (

) and metabolic stability. -

The Electrophilic Core: A carbonyl group (

). The electron-withdrawing chlorines make this carbonyl more susceptible to nucleophilic attack compared to unsubstituted analogs. -

The Labile Arm: The

-amino ethyl chain (

The "Retro-Mannich" Instability

A defining feature of DCBP Mannich bases is their susceptibility to the retro-Mannich reaction . Under thermal stress or specific pH conditions, the molecule undergoes elimination to release the amine and the corresponding

-

Implication: This instability is not merely a degradation pathway but a feature utilized in prodrug design (slow release of cytotoxic enones) and synthesis (in situ generation of vinyl ketones for cyclization).

Synthesis: The Mannich Protocol[3]

The synthesis follows a classic acid-catalyzed condensation between 2,4-dichloroacetophenone, formaldehyde (or paraformaldehyde), and a secondary amine (e.g., morpholine, piperidine).

Mechanistic Pathway

The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then intercepted by the enol form of the dichloroacetophenone.

Figure 1: Acid-catalyzed mechanism for the formation of DCBP Mannich bases. The rate-determining step is often the formation of the iminium ion or the enolization of the ketone.

Reactivity Profile & Transformations

The DCBP Mannich base is a "chemical chameleon," capable of reacting through multiple pathways depending on the reagents and conditions.

Cyclization to Pyrazolines

The most significant application of DCBP Mannich bases in drug discovery is their conversion to 2-pyrazolines via reaction with hydrazines.

-

Mechanism: The hydrazine attacks the carbonyl carbon, followed by cyclization involving the displacement of the amine (or addition-elimination via the retro-Mannich enone intermediate).

-

Significance: 2,4-Dichlorophenyl pyrazolines exhibit potent antimicrobial and antidepressant activities.

Reduction to Amino Alcohols

Treatment with sodium borohydride (

-

Stereochemistry: The bulky dichlorophenyl group often directs hydride attack, creating diastereoselectivity.

O-Alkylation vs. C-Alkylation (Hydroxybenzophenones)

If the starting material is a hydroxy-dichlorobenzophenone (e.g., 2,4-dichloro-4'-hydroxybenzophenone), the Mannich reaction occurs on the aromatic ring ortho to the hydroxyl group, not on an acetyl chain. This creates ortho-aminomethyl phenols , which are potent chelating agents.

Figure 2: Divergent reactivity pathways of dichlorobenzophenone Mannich bases. The pyrazoline route is the primary value driver in medicinal chemistry.

Biological Implications & Structure-Activity Relationships (SAR)

The biological efficacy of these compounds relies heavily on the stability of the Mannich base and the specific nature of the amine.

| Structural Feature | Biological Impact | Mechanistic Rationale |

| 2,4-Dichloro Substitution | Increased Potency | Enhances lipophilicity (membrane permeability) and metabolic stability against ring oxidation. |

| Cytotoxicity / Antimicrobial | Acts as an alkylating agent via the retro-Mannich release of | |

| Morpholine Amine | Improved Solubility | The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, improving water solubility compared to piperidine analogs. |

| Pyrazoline Derivative | Anti-inflammatory / MAO Inhibitor | Rigidification of the structure reduces off-target effects and improves binding affinity to specific receptors (e.g., MAO-A). |

Experimental Protocols

Protocol A: Synthesis of 3-(Morpholin-4-yl)-1-(2,4-dichlorophenyl)propan-1-one

A standard protocol for generating the Mannich base hydrochloride salt.

-

Reagents:

-

2,4-Dichloroacetophenone (0.01 mol)

-

Paraformaldehyde (0.01 mol equivalent)

-

Morpholine hydrochloride (0.01 mol)

-

Ethanol (Absolute, 20 mL)

-

Conc. HCl (Catalytic amount, 0.5 mL)

-

-

Procedure:

-

Dissolve 2,4-dichloroacetophenone in ethanol in a round-bottom flask.

-

Add paraformaldehyde and morpholine hydrochloride.

-

Add catalytic HCl.

-

Reflux the mixture at 80°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Note: The spot for the ketone will disappear, and a polar spot (Mannich base) will appear.

-

-

Isolation:

-

Cool the mixture to 0°C (ice bath).

-

The Mannich base hydrochloride usually precipitates as a white solid.

-

Filter and wash with cold acetone to remove unreacted ketone.

-

Recrystallization: Use Ethanol/Ether (1:1).

-

Protocol B: Cyclization to 3-(2,4-Dichlorophenyl)-5-substituted-2-pyrazoline

Converting the Mannich base into a stable pharmacophore.

-

Reagents:

-

DCBP Mannich Base (from Protocol A) (0.005 mol)

-

Hydrazine Hydrate (99%, 0.01 mol)

-

Glacial Acetic Acid (10 mL)

-

-

Procedure:

-

Dissolve the Mannich base in glacial acetic acid.

-

Add hydrazine hydrate dropwise (Exothermic reaction—handle with care).

-

Reflux for 6–8 hours.[3]

-

Pour the reaction mixture into crushed ice-water.

-

-

Validation:

-

The product precipitates as a solid.

-

IR Check: Look for the disappearance of the ketone

stretch (approx. 1680 cm⁻¹) and appearance of

-

References

-

Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 89, 743-816. Link

-

Sridhar, S. K., et al. (2009). "Synthesis, pharmacological screening... of N-Mannich bases." European Journal of Medicinal Chemistry, 44(5), 2307-2312.[4] Link[4]

-

Al-Jibouri, M. N., et al. (2023).[5] "Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives." Asian Journal of Green Chemistry. Link

-

BenchChem. (2025).[6] "Reactivity of 2,4'-Dichlorobenzophenone vs 4,4'-Dichlorobenzophenone." BenchChem Technical Guides. Link

-

Tang, R., et al. (2013).[2] "Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety [derived from 2,4-dichloroacetophenone]." Chemistry Central Journal, 7, 30. Link

Sources

Safety data sheet (SDS) for 3,4-Dichloro-3'-morpholinomethyl benzophenone

Technical Safety Guide: 3,4-Dichloro-3'-morpholinomethyl benzophenone

Part 1: Chemical Characterization & Identity[1]

In the absence of a global, harmonized Safety Data Sheet (SDS) for this specific positional isomer, this guide applies a Read-Across Toxicology Assessment based on Structural Activity Relationships (SAR). We derive data from the parent scaffold (3,4-Dichlorobenzophenone) and the functional moiety (Morpholine Mannich bases).

Substance Identification

-

Chemical Name: 3,4-Dichloro-3'-(morpholin-4-ylmethyl)benzophenone

-

Molecular Formula:

-

Molecular Weight: ~350.24 g/mol

-

Structural Class: Halogenated Diaryl Ketone / Mannich Base

-

Physical State: Typically a white to off-white crystalline solid.

Calculated Physico-Chemical Properties

| Property | Value (Predicted/Derived) | Experimental Implication |

| LogP (Octanol/Water) | ~4.2 – 4.8 | High Lipophilicity. Readily absorbs through skin; bioaccumulative potential. |

| pKa (Conjugate Acid) | ~7.5 (Morpholine N) | Acts as a weak base. Soluble in aqueous acid; precipitates in basic media. |

| Melting Point | 90°C – 110°C | Solid at room temp; handle as dust hazard. |

| Solubility | DMSO, DCM, Methanol | Use DMSO for biological assays; DCM for synthesis workup. |

Part 2: Hazard Identification & Risk Assessment (GHS)[2]

Scientist's Note: While the specific isomer is not listed in Annex VI of CLP, the combination of the benzophenone core and the morpholine side chain mandates a conservative classification.

GHS Classification (Derived)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

-

STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.

-

Carcinogenicity: Category 2 (H351) – Suspected of causing cancer.[2] (Based on Benzophenone backbone data).[3]

-

STOT - Repeated Exposure: Category 2 (H373) – May cause damage to liver/kidneys.[4]

The "Mannich Base" Instability Factor

Researchers must recognize that morpholinomethyl derivatives are Mannich bases. Under hydrolytic stress (high humidity or acidic aqueous conditions), they can undergo a Retro-Mannich reaction , potentially releasing:

-

Formaldehyde (Carcinogen, Sensitizer)

-

Morpholine (Corrosive, flammable)

Diagram 1: Retro-Mannich Degradation Risk This pathway illustrates why "Fresh Preparation" is critical for this compound.

Caption: Degradation pathway showing potential release of toxic byproducts under improper storage conditions.

Part 3: Safe Handling & Experimental Protocols

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >0.5 m/s.

-

Static Control: The powder is likely electrostatic.[2] Use anti-static weighing boats and grounded spatulas to prevent aerosolization.

Personal Protective Equipment (PPE)

-

Respiratory: N95/P2 mask minimum; Half-face respirator with organic vapor/acid gas cartridges (OV/AG) recommended if heating or if the smell of morpholine (fishy/ammonia-like) is detected.

-

Dermal: Double nitrile gloves (0.11 mm minimum). Note: Benzophenones permeate latex rapidly.

-

Ocular: Chemical splash goggles.

Protocol: Solubilization & Stock Preparation

This compound is often used in high-throughput screening (HTS). Improper solubilization leads to precipitation and false negatives.

-

Weighing: Weigh 10 mg into a tared amber glass vial (UV sensitive).

-

Solvent Choice: Add DMSO (Dimethyl Sulfoxide) to achieve a 10 mM concentration. Avoid water/buffer initially.

-

Sonication: Sonicate for 5 minutes at ambient temperature. Do not heat above 40°C to prevent degradation.

-

QC Check: Inspect for turbidity. If turbid, add 1% acetic acid (if assay permits) to protonate the morpholine nitrogen, improving solubility.

Diagram 2: Safety Decision Matrix for Spills

Caption: Decision logic for immediate response to solid vs. liquid spills.[6]

Part 4: Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen . The morpholine nitrogen is susceptible to N-oxidation; the methylene bridge is susceptible to autoxidation.

-

Light: Protect from light (Amber vials). Benzophenones are photo-initiators; exposure to UV light can generate free radicals, degrading the compound and potentially initiating unwanted polymerization in surrounding media.

Part 5: Toxicology & First Aid

Acute Exposure Symptoms

-

Inhalation: Coughing, burning sensation in throat (amine irritation).

-

Skin Contact: Redness, itching. Possible delayed sensitization.

-

Eye Contact: Pain, redness, lacrimation.

Emergency Procedures

| Route | Protocol | Rationale |

| Eyes | Rinse for 15 mins with saline; lift eyelids. | Morpholine moiety can cause alkaline-like injury. |

| Skin | Wash with soap and water.[2][7] Do not use alcohol. | Alcohol enhances transdermal absorption of benzophenones. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Risk of aspiration and esophageal damage from alkaline hydrolysis. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80494: 3,4-Dichlorobenzophenone. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Benzophenone. Retrieved from [Link]

Sources

Application Note: Synthesis of Morpholinomethyl Aryl Ketones via Mannich & Aminomethylation Protocols

This Application Note is structured to guide researchers through the synthesis and optimization of morpholinomethyl-substituted aryl ketones, specifically addressing the Mannich reaction conditions requested.

Critical Scientific Clarification: While the user query specifies "Mannich reaction conditions" for 3,4-Dichloro-3'-morpholinomethyl benzophenone (CAS 898792-24-0), it is chemically imperative to distinguish between two synthetic pathways often confused in this nomenclature:

-

The Classic Mannich Reaction: Applied to 3,4-dichloroacetophenone to yield a

-amino ketone (propiophenone derivative). -

The Benzophenone Synthesis: The specific target (CAS 898792-24-0) is a benzophenone (diaryl ketone). Direct Mannich aminoalkylation of a deactivated diaryl ketone (without phenolic hydroxyls) is chemically unfavorable. This molecule is typically synthesized via radical bromination/amination or Friedel-Crafts routes, though "Mannich" is often colloquially used to describe the final aminomethyl motif.

This guide provides the Standard Mannich Protocol (for the acetophenone precursor, the most common "Mannich" context) and the Alternative Aminomethylation Protocol (likely required for the specific benzophenone target), ensuring complete technical coverage.

Abstract & Scope

This guide details the experimental conditions for introducing a morpholinomethyl moiety into dichlorinated aryl ketones. We focus on the acid-catalyzed Mannich reaction (aminoalkylation) utilizing paraformaldehyde and morpholine. We also address the synthesis of the specific target 3,4-Dichloro-3'-morpholinomethyl benzophenone (CAS 898792-24-0), providing a corrective protocol for non-enolizable benzophenone cores where direct Mannich conditions may fail.

Key Applications:

-

Synthesis of CNS-active agents and antifungal intermediates (e.g., Lanoconazole analogs).

-

Preparation of

-amino ketone building blocks.[1][2][3] -

Optimization of aminoalkylation yields.

Reaction Mechanism & Causality

The Mannich reaction involves the condensation of a CH-acidic component (ketone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine).

The Mannich Pathway (Acetophenone Precursors)

For substrates like 3,4-dichloroacetophenone , the reaction proceeds via the formation of an iminium ion electrophile from formaldehyde and morpholine. The ketone enolizes under acidic conditions and attacks this electrophile.[2]

-

Critical Control Point: The pH must be low enough to generate the iminium ion but high enough to maintain a concentration of the enol. We utilize Morpholine Hydrochloride or catalytic HCl to buffer the system.

The Benzophenone Challenge

For 3,4-dichlorobenzophenone , there are no

Pathway Visualization

The following diagram contrasts the Classic Mannich route with the Benzophenone Aminomethylation route.

Figure 1: Decision tree for synthesizing morpholinomethyl aryl ketones. The top path represents the standard Mannich reaction; the bottom path represents the necessary route for the benzophenone target.

Experimental Protocols

Protocol A: Classic Mannich Reaction (Acetophenone Precursors)

Use this protocol if your target is the linear

Reagents:

-

Substrate: 3,4-Dichloroacetophenone (1.0 equiv)

-

Amine: Morpholine Hydrochloride (1.2 equiv) OR Morpholine (1.2 equiv) + Conc. HCl (cat.)[2][4]

-

Aldehyde: Paraformaldehyde (1.5 equiv)

-

Solvent: Ethanol (absolute) or Isopropanol

-

Catalyst: Conc. HCl (0.5 mL per 10 mmol)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3,4-dichloroacetophenone (10 mmol) in Ethanol (20 mL).

-

Amine Activation: Add Morpholine Hydrochloride (12 mmol) and Paraformaldehyde (15 mmol).

-

Note: Using the salt (morpholine HCl) is preferred over free amine to maintain the acidic pH required for iminium generation without quenching the enol.

-

-

Catalysis: Add catalytic Conc. HCl (approx. 2-3 drops).

-

Reaction: Heat the mixture to reflux (80°C) . Stir for 12–24 hours .

-

Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The product will appear as a more polar spot than the starting ketone.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates as the hydrochloride salt, filter and wash with cold ethanol/ether.

-

If no precipitate forms, remove solvent in vacuo. Redissolve the residue in water, wash with ether (to remove unreacted ketone), then basify the aqueous layer with NH₄OH or NaHCO₃ to pH 9.

-

Extract the free base with Dichloromethane (DCM) (3x).

-

-

Purification: Dry organic layers over MgSO₄ and concentrate. Recrystallize from Ethanol/Acetone if necessary.

Protocol B: Aminomethylation of Benzophenones (Target Specific)

Use this protocol for CAS 898792-24-0 (3,4-Dichloro-3'-morpholinomethyl benzophenone), as direct Mannich conditions are ineffective on the deactivated ring.

Reagents:

-

Precursor: 3,4-Dichloro-3'-methylbenzophenone (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 equiv)

-

Radical Initiator: AIBN or Benzoyl Peroxide (0.05 equiv)

-

Amine: Morpholine (2.0 equiv)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: CCl₄ or Acetonitrile (Step 1); DMF or Acetonitrile (Step 2)

Step-by-Step Methodology:

-

Step 1: Radical Bromination (Benzylic Activation)

-

Dissolve 3,4-Dichloro-3'-methylbenzophenone in dry Acetonitrile or CCl₄ .

-

Add NBS and AIBN .

-

Reflux for 4–6 hours under Nitrogen. Monitor consumption of starting material by TLC.[5]

-

Workup: Filter off succinimide byproduct. Concentrate filtrate to yield crude 3'-bromomethyl intermediate .

-

-

Step 2: Amination (Morpholine Substitution)

-

Dissolve the crude bromide in DMF (or Acetonitrile).

-

Add Morpholine (excess) and K₂CO₃ .

-

Stir at 60°C for 4 hours.

-

-

Final Isolation:

-

Pour into ice water. Extract with Ethyl Acetate.[6]

-

Wash organic phase with brine to remove DMF.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Optimization & Data Summary

The following table summarizes the impact of solvent and pH on the Mannich reaction (Protocol A) efficiency.

| Parameter | Condition | Outcome | Recommendation |

| Solvent | Ethanol (EtOH) | Good solubility, moderate rate | Preferred (Green/Standard) |

| Solvent | 1,4-Dioxane | Higher temp (101°C), faster rate | Use for sluggish substrates |

| Source of HCHO | Formalin (aq) | Introduces water, lower yield | Avoid if possible |

| Source of HCHO | Paraformaldehyde | Anhydrous, generates HCHO in situ | Highly Recommended |

| pH Control | Free Amine (Basic) | Low conversion (No iminium) | Fail |

| pH Control | Amine HCl Salt | Optimal pH (~4-5) | Standard |

References

-

Mannich Reaction Mechanism & General Scope

- Specific Benzophenone Derivative (CAS 898792-24-0): Title: 3,4-dichloro-3'-morpholinomethyl benzophenone Product Entry. Source: BocSci / Chemical Book.

-

Mannich Reaction of Acetophenones (Comparative Protocol)

- Title: Mannich bases in medicinal chemistry and drug design.

- Source: N

-

URL:[Link]

- Synthesis of Morpholinomethyl Aryl Ketones (Patent Context)

Sources

- 1. Chemicals [chemicals.thermofisher.cn]

- 2. adichemistry.com [adichemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. tdcommons.org [tdcommons.org]

- 7. organicreactions.org [organicreactions.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Continuous synthesis method of benzophenone compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. prepchem.com [prepchem.com]

Application Note: Strategic Solvent Selection for the Synthesis of 3,4-Dichloro-3'-morpholinomethyl Benzophenone

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides a detailed guide to selecting an optimal solvent for the synthesis of 3,4-Dichloro-3'-morpholinomethyl benzophenone via the Mannich reaction. It elucidates the underlying chemical principles, compares various solvent systems, and offers a validated experimental protocol.

Introduction

Benzophenone and its derivatives are a cornerstone scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including anti-inflammatory, antimitotic, and anticancer drugs.[1][2][3] The target molecule, 3,4-Dichloro-3'-morpholinomethyl benzophenone, is a Mannich base. The installation of the aminomethyl group is known to be a valuable strategy for modifying the biological activity of parent compounds.[1][4]

The synthesis of this molecule is achieved through the Mannich reaction, a three-component condensation involving 3,4-dichlorobenzophenone, morpholine, and formaldehyde.[5][6] While seemingly straightforward, the success of the Mannich reaction—in terms of yield, purity, and reaction time—is profoundly influenced by the choice of solvent. The solvent does not merely act as a passive medium but actively participates in the reaction mechanism, primarily by stabilizing key intermediates.[5][7] This guide offers a comprehensive analysis of solvent effects to enable rational selection for this specific aminomethylation.

The Reaction Pathway: Aromatic Aminomethylation

The synthesis of 3,4-Dichloro-3'-morpholinomethyl benzophenone is a specific variant of the Mannich reaction that proceeds via electrophilic aromatic substitution. Unlike typical Mannich reactions that require an enolizable carbonyl compound, here the aromatic ring of the benzophenone acts as the nucleophile.

The mechanism unfolds in two primary stages:

-

Formation of the Electrophile: Morpholine, a secondary amine, reacts with formaldehyde to form a hemiaminal. Under mildly acidic conditions, this intermediate readily dehydrates to generate the highly reactive N,N-disubstituted iminium ion (specifically, the morpholinomethyl cation).[6] This electrophilic species is the key to the aminomethylation process.

-

Nucleophilic Attack by the Aromatic Ring: The electron-rich phenyl ring of the 3,4-dichlorobenzophenone attacks the electrophilic iminium ion. The substitution occurs on the unsubstituted ring, likely at the meta-position (3'-position) relative to the carbonyl group, which is a meta-director. The final step is the rearomatization of the ring to yield the stable Mannich base product.

Caption: The two-stage mechanism of aromatic aminomethylation.

The Decisive Role of the Solvent

The solvent's properties directly impact the reaction kinetics and outcome by influencing the stability of the charged iminium ion and the solubility of the reactants.

-

Polar Protic Solvents: Solvents like ethanol, methanol, and acetic acid are highly effective for Mannich reactions.[5][6] Their ability to form hydrogen bonds provides excellent stabilization for the charged iminium ion intermediate, thereby lowering the activation energy of the electrophilic substitution step and promoting the reaction.[5] They are generally good at dissolving the amine and formaldehyde source.

-

Polar Aprotic Solvents: Solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) can also be used. While they do not stabilize the cation via hydrogen bonding as effectively as protic solvents, their high polarity can still support the charged intermediate. However, some aprotic solvents may lead to side reactions.[8]

-

Apolar Solvents: Nonpolar solvents like toluene or benzene are generally poor choices for this reaction.[9] They fail to adequately stabilize the polar iminium ion, leading to significantly slower reaction rates or complete inhibition.

-

Reaction Temperature: The aminomethylation of an unactivated aromatic ring may require elevated temperatures to proceed at a practical rate. Therefore, a solvent with a suitable boiling point is necessary to achieve and maintain the required reaction temperature under reflux conditions. High-boiling alcohols can be particularly useful.[8]

Comparative Analysis of Potential Solvents

The selection of a solvent requires balancing its ability to promote the reaction with practical considerations like boiling point, cost, and ease of removal.

| Solvent | Type | Boiling Point (°C) | Rationale for Use | Potential Drawbacks |

| Ethanol | Polar Protic | 78 | Excellent stabilization of the iminium ion; good solubility for reactants; commonly used and effective for Mannich reactions.[9][10] | May require extended reflux times if higher temperatures are needed. |

| Isopropanol | Polar Protic | 82 | Similar to ethanol but with a slightly higher boiling point; can be beneficial if a modest temperature increase is required.[11] | - |

| Acetic Acid | Polar Protic | 118 | Acts as both a solvent and an acid catalyst, promoting iminium ion formation; higher boiling point allows for higher reaction temperatures.[5] | Can be corrosive; more difficult to remove during work-up; may lead to acetylation side products. |

| DMF | Polar Aprotic | 153 | High boiling point is advantageous for slow reactions; good solvating power. | Can be difficult to remove; potential for side reactions like formylation or methylene substitution.[8] |

| Solvent-Free | N/A | N/A | Environmentally friendly ("green chemistry") approach; can lead to faster reactions and simpler work-up.[12][13] | Requires reactants to form a melt; may not be suitable if reactants are high-melting solids; potential for poor heat transfer and side reactions. |

Recommended Experimental Protocol

This protocol details a robust method for the synthesis of the target compound using the rationally selected solvent system.

Caption: A streamlined workflow for the synthesis and purification.

A. Materials and Reagents

-

3,4-Dichlorobenzophenone (1.0 eq)

-

Morpholine (1.2 eq)

-

Paraformaldehyde (1.5 eq)

-

Ethanol (96% or absolute), sufficient to make a 0.2-0.5 M solution

-

Concentrated Hydrochloric Acid (catalytic amount, ~0.1 eq)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

TLC plates (e.g., silica gel 60 F₂₅₄)

B. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

C. Reaction Procedure

-

To a round-bottom flask equipped with a magnetic stir bar, add 3,4-dichlorobenzophenone (1.0 eq), paraformaldehyde (1.5 eq), and ethanol.

-

Begin stirring to form a suspension. Add morpholine (1.2 eq) to the mixture, followed by a catalytic amount of concentrated hydrochloric acid (~0.1 eq).

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.

-

Maintain the reaction at reflux for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting benzophenone spot indicates reaction completion.

D. Work-up and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by either recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to obtain the pure 3,4-Dichloro-3'-morpholinomethyl benzophenone.

References

-

Alfa Chemistry. Mannich Reaction. Link

-

PMC. Benzophenone: a ubiquitous scaffold in medicinal chemistry. Link

-

NROChemistry. Mannich Reaction. Link

-

Journal of the Chemical Society C. Mannich reactions in high-boiling solvents. Link

-

ResearchGate. The influence of solvents on the Mannich reaction. Link

-

Taylor & Francis Online. Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands. Link

-

PubMed. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. Link

-

MDPI. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Link

-

Galore International Journal of Applied Sciences and Humanities. Synthesis, Characterization and Application of Mannich Base. Link

-

CyberLeninka. AMINOMETHYLATION OF DIHYDROXYACETOPHENONES. Link

-

Lingaya's Vidyapeeth. SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. Link

-

Wikipedia. 4,4'-Dichlorobenzophenone. Link

-

PMC. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Link

-

arXiv. Solvent Effects on the Menshutkin Reaction. Link

-

ResearchGate. Catalytic stereoselective Mannich reaction under solvent-free conditions. Link

-

PrepChem.com. Synthesis of 4,4'-dichlorobenzophenone. Link

-

Organic Syntheses. benzophenone. Link

-

PubChem. 3,4-Dichlorobenzophenone. Link

-

CAS Common Chemistry. 3,4-Dichlorobenzophenone. Link

-

Google Patents. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone. Link

-

PubMed. Solvent Dictated Organic Transformations. Link

-

MDPI. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Link

-

ResearchGate. SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Link

-

PubChem. 3-(Aminomethyl)benzophenone. Link

-

ChemicalBook. Application and Preparation of Benzophenone. Link

-

Google Patents. CN102942463A - Preparation method for benzophenone compound. Link

-

Semantic Scholar. Synthesis and bioactivity investigation of benzophenone and its derivatives. Link

-

Benchchem. Synthesis of Dichlorodiphenylmethane from Benzophenone and Phosphorus Pentachloride: A Technical Guide. Link

-

ResearchGate. Synthesis of Benzophenone Hydrazone Analogs and their DPPH Radical Scavenging and Urease Inhibitory Activities. Link

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]

- 4. lingayasvidyapeeth.edu.in [lingayasvidyapeeth.edu.in]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Mannich Reaction | NROChemistry [nrochemistry.com]

- 7. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mannich reactions in high-boiling solvents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cyberleninka.ru [cyberleninka.ru]

- 12. tandfonline.com [tandfonline.com]

- 13. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

Topic: Crystallization Methods for 3,4-Dichloro-3'-morpholinomethyl benzophenone

An Application Note and Protocol Guide

Abstract

This document provides a detailed technical guide for the crystallization of 3,4-Dichloro-3'-morpholinomethyl benzophenone, a key intermediate in pharmaceutical synthesis. The purity, crystal form (polymorphism), and particle size distribution of this active pharmaceutical ingredient (API) precursor are critical determinants of final drug product quality, stability, and bioavailability.[1] This guide moves beyond simple procedural lists to explain the underlying scientific principles of various crystallization techniques, empowering researchers to develop robust, scalable, and reproducible purification processes. We present three field-proven protocols—Cooling Crystallization, Anti-Solvent Crystallization, and Slow Evaporation—supported by comparative data, process logic diagrams, and a comprehensive troubleshooting guide.

Introduction: The Critical Role of Crystallization

3,4-Dichloro-3'-morpholinomethyl benzophenone is a complex organic molecule whose purification presents significant challenges. Crude synthetic products often contain a mixture of unreacted starting materials, side-products, and process-related impurities. Crystallization is the most powerful and widely used technique for the purification and isolation of such compounds in the pharmaceutical industry.[2]

The primary objectives of crystallizing this specific benzophenone derivative are:

-

Purity Enhancement: To isolate the target compound from soluble impurities, achieving the stringent purity required for subsequent synthetic steps or as a final API.

-

Polymorph Control: Benzophenone derivatives are known to exhibit polymorphism, where the same molecule crystallizes into different solid-state forms with distinct physicochemical properties like solubility and stability.[3][4][5] A controlled crystallization process ensures the consistent production of the desired, most stable polymorph.

-

Particle Size and Morphology Optimization: The size and shape of the crystals impact downstream processing, including filtration, drying, and formulation.[6]

This guide provides the foundational knowledge and practical protocols to achieve these objectives.

Pre-Crystallization Analysis & Physicochemical Profile

A successful crystallization protocol is built upon a solid understanding of the compound's properties. While specific data for 3,4-Dichloro-3'-morpholinomethyl benzophenone is not widely published, we can infer its behavior from its constituent moieties: a dichlorinated benzophenone core and a morpholine side chain.

-

Solubility: The parent compound, benzophenone, is insoluble in water but soluble in various organic solvents like ethanol, ether, and chloroform.[7][8] The dichlorinated core and morpholine group will modify this profile. A preliminary solubility screening is essential.

-

Expected "Good" Solvents (for dissolution): Dichloromethane (DCM), Acetone, Ethyl Acetate, Isopropanol (IPA), Ethanol.

-

Expected "Poor" Solvents (anti-solvents): Heptane, Hexane, Water.

-

-

Polymorphism: The benzophenone class of compounds has a known propensity for polymorphism.[3][4] Different crystallization conditions (solvent, temperature, cooling rate) can yield different crystal forms. Therefore, characterization of the resulting solid phase via techniques like X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) is mandatory for process validation.

-

Thermal Stability: Many APIs can degrade at elevated temperatures over time.[9][10] It is crucial to determine the thermal stability of the compound in the chosen solvent to avoid impurity formation during dissolution at high temperatures.

Workflow for Crystallization Method Development

The following diagram outlines the logical flow for developing a robust crystallization process for a new chemical entity like 3,4-Dichloro-3'-morpholinomethyl benzophenone.

Caption: General workflow for crystallization development.

Crystallization Methodologies & Protocols

Three primary methods are presented, each suited for different scenarios and yielding distinct crystal attributes.

Method A: Controlled Cooling Crystallization

Principle: This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[1] A saturated or near-saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solution to become supersaturated and inducing crystallization. The cooling rate is a critical parameter that controls nucleation and crystal growth.[9]

Protocol:

-

Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., Isopropanol, Ethanol).

-

Dissolution: In a jacketed glass reactor, charge the crude 3,4-Dichloro-3'-morpholinomethyl benzophenone. Add the selected solvent (e.g., 5-10 volumes, i.e., 5-10 mL per gram of crude product).

-

Heating: While stirring, heat the mixture to a temperature sufficient to achieve complete dissolution (e.g., 60-75 °C). Visually inspect the solution to ensure no solid particles remain. If necessary, perform a hot filtration to remove any insoluble impurities.

-

Controlled Cooling: Program the reactor to cool the solution at a slow, linear rate (e.g., 5-10 °C per hour). Slower cooling generally promotes the growth of larger, more well-defined crystals.

-

Nucleation & Growth: Observe the temperature at which nucleation (the first appearance of crystals) begins. Continue the controlled cooling to the final temperature (e.g., 0-5 °C).

-

Aging: Hold the resulting slurry at the final temperature for a period of 2-4 hours with gentle stirring to maximize the yield.

-

Isolation & Drying: Isolate the crystals by filtration (e.g., using a Büchner funnel). Wash the filter cake with a small amount of cold solvent. Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow for Cooling Crystallization

Caption: Step-by-step workflow for cooling crystallization.

Method B: Anti-Solvent Crystallization

Principle: This method involves adding a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent.[6][11] The addition of the anti-solvent reduces the solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.[12] This technique is highly effective for controlling particle size and can often be performed at a constant temperature.[13]

Protocol:

-

Solvent System Selection: Identify a solvent that readily dissolves the compound (e.g., Dichloromethane, Acetone) and an anti-solvent in which the compound is poorly soluble but that is miscible with the primary solvent (e.g., Heptane, Hexane).

-

Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., 3-5 volumes) at a constant temperature (e.g., 20-25 °C). Ensure the solution is fully dissolved and, if necessary, filter to remove particulates.

-

Anti-Solvent Addition: While stirring the solution vigorously, add the anti-solvent slowly via a syringe pump or addition funnel. The rate of addition is critical: slow addition promotes crystal growth, while rapid addition can lead to precipitation of very fine particles or an amorphous solid.

-

Induction & Growth: Continue adding the anti-solvent until the solution becomes cloudy (indicating nucleation). A typical final solvent:anti-solvent ratio might range from 1:2 to 1:5 (v/v).

-

Aging: After the addition is complete, stir the slurry for 1-3 hours to allow for complete crystallization and to maximize the yield.

-

Isolation & Drying: Isolate the crystals by filtration. Wash the filter cake with the anti-solvent or a mixture rich in the anti-solvent. Dry the product under vacuum.

Workflow for Anti-Solvent Crystallization

Caption: Step-by-step workflow for anti-solvent crystallization.

Method C: Slow Evaporation Crystallization

Principle: This is a simple method often used for generating high-quality single crystals for analytical purposes, but it can be adapted for small-scale purification.[14] The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.[15] This method is particularly useful for compounds whose solubility is not strongly dependent on temperature.[15]

Protocol:

-

Solvent Selection: Choose a relatively volatile solvent in which the compound is moderately soluble (e.g., Ethyl Acetate, Dichloromethane).

-

Dissolution: Prepare a clear, slightly sub-saturated solution of the crude product in the chosen solvent at room temperature.

-

Setup: Place the solution in a beaker or flask and cover the opening with a piece of parafilm. Pierce a few small holes in the parafilm with a needle. This restricts the rate of evaporation, which is crucial for growing well-formed crystals.

-

Incubation: Place the vessel in a location free from vibrations and temperature fluctuations (e.g., a fume hood with the sash down) and allow it to stand for several hours to days.

-

Crystal Growth: As the solvent slowly evaporates, the concentration will increase, leading to the formation of crystals.

-

Isolation: Once a suitable quantity of crystals has formed, decant the remaining mother liquor and collect the crystals. Wash them sparingly with a solvent in which they are poorly soluble and then air-dry or dry under a light vacuum.

Comparative Analysis of Crystallization Methods

The choice of method depends on the specific objectives, scale, and available equipment. The table below provides a comparative summary.

| Parameter | Cooling Crystallization | Anti-Solvent Crystallization | Slow Evaporation Crystallization |

| Primary Driver | Temperature Reduction | Solubility Reduction | Solvent Removal |

| Control Parameters | Cooling Rate, Final Temp. | Addition Rate, Solvent Ratio | Evaporation Rate, Temp. |

| Solvent Usage | Moderate | High (Solvent + Anti-solvent) | Low to Moderate |

| Process Time | Moderate (4-12 hours) | Fast to Moderate (2-6 hours) | Slow (Days to Weeks) |

| Scalability | Excellent | Excellent | Poor (Lab-scale only) |

| Typical Outcome | Medium to large crystals | Small to medium, uniform crystals | Large, high-quality crystals |

| Best Suited For | Temp-sensitive solubility | Particle size control, thermally sensitive compounds | Generating analytical samples |

Troubleshooting Common Crystallization Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Oiling Out | Solution is too concentrated; cooling is too rapid; improper solvent choice. | Dilute the solution with more solvent; reduce the cooling rate; try a different solvent system. |

| No Crystals Form | Solution is not sufficiently supersaturated; nucleation barrier is too high. | Concentrate the solution further; cool to a lower temperature; add a seed crystal; gently scratch the inside of the flask. |

| Formation of Fine Powder | Nucleation rate is too high (due to rapid cooling or fast anti-solvent addition). | Slow down the cooling or anti-solvent addition rate; increase the initial concentration to favor growth over nucleation. |

| Low Yield | Compound has significant solubility at the final temperature; insufficient aging time. | Cool to a lower final temperature; increase the volume of anti-solvent; increase the slurry aging time. |

| Poor Purity | Impurities co-crystallized with the product; mother liquor trapped in crystals. | Re-crystallize the product; ensure a slow crystal growth rate; improve washing of the filter cake. |

References

-

Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

-

Soqaka, A. A., Esterhuysen, C., & Lemmerer, A. (2018). Prevalent polymorphism in benzophenones. Acta Crystallographica Section C, Structural Chemistry, 74(Pt 4), 465–471. [Link]

-

ResearchGate. (n.d.). Prevalent polymorphism in benzophenones | Request PDF. Retrieved February 14, 2026, from [Link]

-

International Journal of Pharmaceutical and Biological Archives. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]

-

Fudong. (n.d.). Evaporation Crystallization Equipment, Engineering Solution. Fudong. [Link]

-

RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved February 14, 2026, from [Link]

-

SciSpace. (n.d.). Crystallization by Antisolvent Addition and Cooling. Retrieved February 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Recent progress in antisolvent crystallization. CrystEngComm. [Link]

-

ResearchGate. (n.d.). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF. Retrieved February 14, 2026, from [Link]

-

PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. [Link]

- Google Patents. (n.d.). US5877353A - Process for the preparation of benzophenone derivatives.

- Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.

-

ResearchGate. (n.d.). Packing diagrams for all seven polymorphs of the three benzophenone.... Retrieved February 14, 2026, from [Link]

-

ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Crystal Growth & Design. [Link]

-

Wikipedia. (n.d.). Benzophenone. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.

-

Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control. Vapourtec. [Link]

-

Farabi University. (n.d.). Lecture 14 Crystallization, Desublimation, and Evaporation. Retrieved February 14, 2026, from [Link]

-

Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Scholars Research Library. (2012). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Archives of Applied Science Research, 4(2), 898-905. [Link]

-

Global Substance Registration System. (n.d.). BENZOPHENONE. Retrieved February 14, 2026, from [Link]

Sources

- 1. syrris.com [syrris.com]

- 2. vapourtec.com [vapourtec.com]

- 3. Prevalent polymorphism in benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Benzophenone - Wikipedia [en.wikipedia.org]

- 8. atamankimya.com [atamankimya.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 12. scispace.com [scispace.com]

- 13. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. RSC - Page load error [pubs.rsc.org]

- 15. evap.myandegroup.com [evap.myandegroup.com]

Removing unreacted morpholine from 3,4-Dichloro-3'-morpholinomethyl benzophenone

Technical Support Center: Purification of 3,4-Dichloro-3'-morpholinomethyl benzophenone

Executive Summary

The synthesis of 3,4-Dichloro-3'-morpholinomethyl benzophenone typically involves a Mannich reaction.[1][2] A persistent challenge in this workflow is the removal of unreacted morpholine (the secondary amine starting material). Because both the product (a tertiary amine) and the impurity (a secondary amine) are basic, standard acid-base extractions often fail to separate them efficiently, leading to yield loss or persistent contamination.

This guide details three validated protocols to remove morpholine, ranked by increasing purity requirements.

Part 1: The Diagnostic Phase

Before selecting a protocol, confirm the nature of your impurity.

| Feature | Morpholine (Impurity) | Target Product ( |

| Structure | Secondary Amine ( | Tertiary Amine ( |

| Boiling Point | ~129 °C | >300 °C (Predicted) |

| Basicity ( | ~8.36 | ~7.4 (Est. for |

| Solubility | Miscible with water | Lipophilic (LogP > 4.[3]0) |

| Reactivity | Reacts with electrophiles (anhydrides/isocyanates) | Inert to weak electrophiles |

Diagnostic Check:

-

H-NMR: Look for a triplet at ~2.9 ppm (morpholine

adjacent to NH) and ~3.7 ppm ( -

TLC: Morpholine often streaks on silica. Use a stain (Ninhydrin or Iodine) as it is not UV active. The product will be UV active.

Part 2: Purification Protocols

Method A: The "Partitioning" Protocol (Best for Bulk Removal)

Use this method first. It relies on the extreme water solubility of morpholine versus the lipophilicity of the dichlorobenzophenone core.

The Logic: While both compounds are amines, the target molecule has two chlorines and two aromatic rings, making it highly lipophilic. Morpholine is fully water-miscible. Extensive washing can remove >95% of morpholine if pH is controlled.

Protocol:

-

Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

-

Note: DCM is preferred as it is denser than water, facilitating easier separation of emulsions.

-

-

The "Neutral" Wash: Wash the organic layer 3 times with Water (Volume ratio 1:1).

-

Do not use acid yet. Acidifying drops the pH, protonating the morpholine (making it soluble) but also protonating your product (making it soluble), causing yield loss.

-

-

The "Brine" Polish: Wash 1 time with Saturated Brine .

-

Drying: Dry over anhydrous

, filter, and concentrate.

Critical Warning: If an emulsion forms, do not shake vigorously. Invert gently. Add a small amount of Methanol (5% v/v) to the organic layer to break surface tension.

Method B: The "Chemical Scavenging" Protocol (Best for High Purity)

Use this method if Method A leaves 1-5% morpholine. This utilizes the chemical difference between secondary and tertiary amines.